molecular formula C15H16ClN5O B023813 2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine CAS No. 500568-72-9

2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine

Cat. No. B023813
M. Wt: 317.77 g/mol
InChI Key: ULFRMKKNRPRGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine and related compounds involves complex chemical reactions, including the formation of Pd(II) complexes with 2-chloro-6-benzylamino-9-isopropylpurine derivatives through reactions with PdCl2, indicating a method of synthesizing similar purine derivatives. These reactions are characterized by different configurations (cis and trans) depending on the recrystallization process from N,N'-dimethylformamide (DMF) (Trávníček, Szűčová, & Popa, 2007).

Molecular Structure Analysis

Structural and spectroscopic properties of derivatives, including 2-chloro-6-(3-bromobenzylamino)-9-isopropylpurine, have been explored through single crystal X-ray diffraction analysis, FT-IR, and Raman spectroscopy, alongside quantum chemical calculations. These studies reveal protonation at N7 of the purine ring, a non-typical protonation site, highlighting unique molecular features (Čajan & Trávníček, 2011).

Chemical Reactions and Properties

The synthesis of carba-analogues of myoseverin by regioselective cross-coupling reactions of 2,6-dichloro-9-isopropylpurine showcases the versatility in modifying purine compounds to enhance or introduce new biological activities. These reactions involve the use of organometallic reagents, highlighting the chemical reactivity and potential for diversification of purine derivatives (Hocek, Votruba, & Dvořáková, 2003).

Scientific Research Applications

  • Phosphodiesterase Isozyme Inhibition : Compounds like 9-(2,6-difluorobenzyl)-9H-purines bearing chlorine, similar to 2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine, have shown promising inhibitory effects on phosphodiesterase isozymes. This could have potential applications in drug discovery and pharmacological research (S. Kozai & T. Maruyama, 1999).

  • Cytokinin Oxidase/Dehydrogenase Degradation : Studies have observed that 6-(3-hydroxybenzylamino)-9-tetrahydropyran-2-ylpurine and similar derivatives undergo degradation by cytokinin oxidase/dehydrogenase (Lucie Szüčová et al., 2009).

  • Antiviral Activity : Compounds like 9-benzyl-2-chloro-9H-purines have demonstrated promising in vitro activity against rhinoviruses. This indicates potential for developing new antiviral agents (J. Kelley et al., 1988).

  • Formation of New Purine Derivatives : The selective magnesiation of chloro-iodopurines leads to the formation of new purine derivatives, like 6-alkyl-2-magnesiated purines, by reacting with aldehydes (Tomáš Tobrman & D. Dvořák, 2006).

  • Cytotoxic Properties of Platinum Complexes : Cis-[Pd(L(n))(2)Cl(2)] complexes involving 6-benzylamino-9-isopropylpurine derivatives show cytotoxic properties, while their trans counterparts show less cytotoxicity. This is significant for the development of potential chemotherapeutic agents (Z. Trávníček, Lucie Szűčová, & I. Popa, 2007).

  • Synthesis of Carba-analogues of Myoseverin : The synthesis of carba-analogues of myoseverin using 2,6-dichloro-9-isopropylpurine demonstrates cytostatic activity in specific compounds, contributing to the understanding of potential cancer therapies (Michal Hocek et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and potential for bioaccumulation. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

Future research could explore the potential biological activities of this compound, given the known significance of purine derivatives in biology. This could include investigating its potential interactions with various enzymes, receptors, or cellular structures .

properties

IUPAC Name

2-[[(2-chloro-9-propan-2-ylpurin-6-yl)amino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O/c1-9(2)21-8-18-12-13(19-15(16)20-14(12)21)17-7-10-5-3-4-6-11(10)22/h3-6,8-9,22H,7H2,1-2H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFRMKKNRPRGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445208
Record name 2-({[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]amino}methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine

CAS RN

500568-72-9
Record name 2-({[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]amino}methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine
Reactant of Route 5
2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine

Citations

For This Compound
1
Citations
V Kryštof, R Lenobel, L Havlı́ček, M Kuzma… - Bioorganic & medicinal …, 2002 - Elsevier
Based on our previous experiences with synthesis of purines, novel 2,6,9-trisubstituted purine derivatives were prepared and assayed for the ability to inhibit CDK1/cyclin B kinase. One …
Number of citations: 87 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.